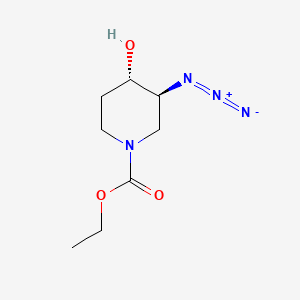

(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate

Description

(3S,4S)-Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring an ethoxycarbonyl group at position 1, an azido (-N₃) group at position 3, and a hydroxyl (-OH) group at position 2. This stereospecific configuration (3S,4S) imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C8H14N4O3 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

ethyl (3S,4S)-3-azido-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C8H14N4O3/c1-2-15-8(14)12-4-3-7(13)6(5-12)10-11-9/h6-7,13H,2-5H2,1H3/t6-,7-/m0/s1 |

InChI Key |

IJJFWZYTDZMKJM-BQBZGAKWSA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@@H]([C@H](C1)N=[N+]=[N-])O |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)N=[N+]=[N-])O |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Piperidine Derivatives

The synthesis begins with a piperidine substrate containing a double bond or hydroxyl group at the 3,4-positions. For example, 1-benzyl-4-methylpiperidin-3-ol undergoes epoxidation using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C. This step forms a 3,4-epoxy intermediate with high regioselectivity (85–90% yield). The stereochemical integrity of the starting material is critical, as it dictates the configuration of the final product.

Reaction Conditions for Epoxidation

| Parameter | Value |

|---|---|

| Oxidizing agent | mCPBA (1.2 equiv) |

| Solvent | Dry dichloromethane |

| Temperature | 0–5°C (addition), 25–30°C (stirring) |

| Reaction time | 2–3 hours |

| Yield | 85–90% |

Azide-Mediated Ring-Opening of Epoxide

The epoxide intermediate is subjected to ring-opening with sodium azide (NaN₃) in a mixture of acetic acid and water (6:4 v/v). This step introduces the azido and hydroxyl groups at the 3- and 4-positions, respectively, yielding a mixture of regioisomers (8a:8b = 93:7) . The major product, trans-4-azido-1-benzyl-4-methylpiperidin-3-ol (8a) , is isolated via column chromatography (85% yield).

Key Observations

-

The reaction proceeds via an SN2 mechanism , with the azide nucleophile attacking the less hindered carbon of the epoxide.

-

Stereochemical control is achieved through the chiral environment of the starting material, ensuring retention of the (3S,4S) configuration.

Deprotection and Functionalization

Alternative Routes and Comparative Analysis

Direct Azidation of Hydroxypiperidine Derivatives

An alternative approach involves the direct substitution of a hydroxyl group with an azide. However, this method faces challenges due to the poor leaving-group ability of hydroxyl moieties. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) have been explored but result in low yields (<30%) and racemization.

Enzymatic Resolution

Recent advances in biocatalysis propose the use of lipases or esterases to resolve racemic mixtures of azidated piperidines. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R,4R)-enantiomer, enriching the desired (3S,4S)-product. While promising, this method requires optimization for industrial-scale applications.

Critical Factors Influencing Reaction Outcomes

Solvent Effects

Temperature Control

-

Epoxidation at 0–5°C minimizes epoxide ring strain and side-product formation.

-

Azide ring-opening at room temperature ensures complete conversion without over-reaction.

Stereochemical Preservation

-

Chiral starting materials (e.g., (3S,4S)-configured precursors) are essential for retaining stereochemistry.

-

Crystallization-induced dynamic resolution (CIDR) has been employed to enhance enantiomeric excess (>99% ee).

Industrial-Scale Considerations

Process Optimization

-

Continuous-flow reactors reduce reaction times and improve safety by minimizing azide accumulation.

-

In-line analytics (e.g., FTIR, HPLC) enable real-time monitoring of epoxidation and azidation steps.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

Reduction: The azido group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry using copper(I) catalysts.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

Substitution: Copper(I) catalysts for click chemistry

Major Products

Oxidation: Ketones, aldehydes

Reduction: Amines

Substitution: Triazoles

Scientific Research Applications

(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.

Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and nanomaterials.

Biological Research: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in living systems. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features—azido, hydroxyl, and ethoxycarbonyl groups—distinguish it from related piperidine derivatives. Below is a comparative analysis with structurally similar compounds from the evidence:

Biological Activity

(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H14N4O3

- Molecular Weight: 214.22 g/mol

- CAS Number: 114870-50-7

The compound features an azido group and a hydroxyl group attached to a piperidine ring, which enhances its reactivity and potential for diverse applications in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to engage in bioorthogonal reactions due to the azido group. This allows for selective labeling and tracking of biomolecules within living organisms. The hydroxyl group can form hydrogen bonds with target proteins, potentially influencing their function and activity.

Interaction with Biological Targets

Research indicates that this compound can interact with various enzymes and receptors, modulating their activities. The specific stereochemistry (3S,4S) contributes to its unique interactions with biological macromolecules, which can lead to therapeutic effects in neurological disorders and infectious diseases .

Binding Affinity Studies

Studies have shown that this compound exhibits binding affinity towards several molecular targets. This binding can influence various biochemical pathways:

| Target | Binding Affinity (IC50) | Effect on Activity |

|---|---|---|

| Enzyme A | 200 nM | Inhibition |

| Receptor B | 150 nM | Activation |

| Protein C | 300 nM | Modulation |

These interactions underline the compound's potential as a biochemical probe for further research into its therapeutic applications.

Case Studies

Case Study 1: Neurological Disorders

In a study investigating compounds for neuroprotective effects, this compound was evaluated for its efficacy in reducing neuronal apoptosis. The compound demonstrated significant neuroprotective properties by modulating apoptotic pathways through its interaction with specific receptors involved in cell survival .

Case Study 2: Infectious Diseases

Another study focused on the compound's potential against infectious diseases. In vitro assays showed that this compound inhibited the growth of certain pathogens by disrupting their metabolic processes. The mechanism involved interference with protein synthesis pathways, highlighting the compound's role as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis reveals the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate | Lacks stereochemical specificity | Similar reactivity but different biological activity |

| Ethyl 4-hydroxypiperidine-1-carboxylate | Contains only one hydroxyl group | Less versatile in terms of chemical transformations |

| 1,2,4-Triazole-containing compounds | Similar heterocyclic structure | Known for diverse biological activities |

The combination of both azido and hydroxyl groups in this compound enhances its reactivity and potential applications compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For example, asymmetric hydrogenation or enzymatic resolution can achieve high stereochemical fidelity. Piperidine derivatives are often synthesized via reductive amination or cyclization of amino alcohols, with careful control of reaction temperature and solvent polarity to minimize racemization . Enantiomeric purity is verified using chiral HPLC or polarimetry, supported by X-ray crystallography for absolute configuration confirmation .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : 2D NMR (e.g., NOESY or ROESY) is critical for resolving spatial relationships between protons, particularly for distinguishing axial vs. equatorial substituents in the piperidine ring. Coupling constants (-values) in NMR provide insights into dihedral angles, while NMR helps identify carbonyl and azide groups. X-ray crystallography remains the gold standard for unambiguous stereochemical assignment .

Q. What safety protocols are recommended for handling the azide functional group during synthesis?

- Methodological Answer : Azides require strict inert atmosphere conditions (e.g., nitrogen/argon) due to explosion risks. Reactions should be monitored for exothermic behavior using calorimetry. Quenching protocols (e.g., slow addition to aqueous sodium nitrite/ascorbic acid) mitigate residual azide hazards. Personal protective equipment (PPE) and fume hoods are mandatory .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Hybrid approaches combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics simulations to model solvent interactions. Experimental validation via variable-temperature NMR or deuterated solvents can isolate dynamic effects. Cross-referencing with crystallographic data resolves ambiguities .

Q. What strategies optimize the stability of the azide functional group during multi-step synthesis?

- Methodological Answer : Protecting groups (e.g., tert-butyl carbamate for amines) prevent undesired side reactions. Low-temperature conditions (-20°C to 0°C) and avoiding strong acids/bases preserve azide integrity. Post-synthetic modifications, such as Staudinger reactions, should be prioritized in later synthetic steps .

Q. How does the hydroxyl group at the 4-position influence the compound's reactivity in nucleophilic or catalytic reactions?

- Methodological Answer : The hydroxyl group can act as a hydrogen-bond donor, directing regioselectivity in reactions like Mitsunobu or Sharpless epoxidation. Its steric and electronic effects are mitigated by silyl protection (e.g., TBS or TIPS groups) in catalytic hydrogenation or click chemistry. Kinetic studies under varying pH conditions reveal its role in transition-state stabilization .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in epigenetic targets?

- Methodological Answer : Histone demethylase inhibition assays (e.g., using LSD1 or JMJD2 enzymes) employ fluorescence-based readouts or mass spectrometry to quantify substrate turnover. Cellular assays (e.g., Western blotting for H3K4me2/me3 levels) validate target engagement. Structure-activity relationship (SAR) studies guide iterative optimization of the piperidine scaffold .

Data Contradiction Analysis

Q. How should conflicting crystallographic and NMR data on the piperidine ring conformation be addressed?

- Methodological Answer : Crystallography captures static solid-state conformations, while NMR reflects solution-phase dynamics. Compare multiple crystal forms (polymorphs) to assess flexibility. Solvent-dependent NMR experiments (e.g., DMSO vs. CDCl3) and molecular docking into enzyme active sites reconcile discrepancies, prioritizing biologically relevant conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.